molecular formula C7H11ClN2O B1429823 (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride CAS No. 1965309-86-7

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

Cat. No.: B1429823
CAS No.: 1965309-86-7
M. Wt: 174.63 g/mol
InChI Key: XFGXWJGVCBYUSH-UHFFFAOYSA-N
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Description

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride typically involves the reaction of 2-methoxy-4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow system allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. These products have various applications in medicinal chemistry and material science.

Scientific Research Applications

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride include other pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique methoxy group at the 2-position and the methylamine moiety. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-methoxy-N-methylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXWJGVCBYUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-86-7
Record name 4-Pyridinamine, 2-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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